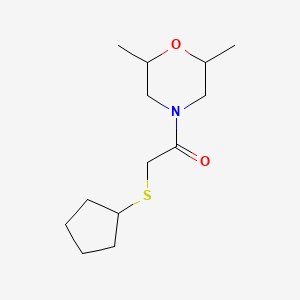
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB or CYM-51010, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of benzodioxine derivatives and has shown potential as a pharmacological tool in the study of certain biological processes.
Mecanismo De Acción
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by binding to the sigma-1 receptor and blocking its activity. This results in the modulation of various downstream signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate calcium signaling, inhibit cell proliferation, and induce apoptosis in certain cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages over other pharmacological tools used in scientific research. It is highly selective towards the sigma-1 receptor and does not exhibit significant affinity for other receptors, which reduces the potential for off-target effects. However, one limitation of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency, which may require higher concentrations to achieve pharmacological effects.
Direcciones Futuras
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promise as a pharmacological tool in the study of various biological processes. Some possible future directions for research include:
1. Investigating the potential of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the role of the sigma-1 receptor in pain perception and developing novel analgesic agents based on N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
3. Exploring the potential of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a tool for studying the molecular mechanisms of cancer cell proliferation and apoptosis.
4. Developing more potent derivatives of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide that can be used at lower concentrations and with fewer off-target effects.
In conclusion, N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has shown potential as a pharmacological tool in the study of various biological processes. Its selective antagonistic activity towards the sigma-1 receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. Further research is needed to fully understand the potential of N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its derivatives as therapeutic agents and research tools.
Métodos De Síntesis
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the most common methods involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with cyclohexylamine and methylamine in the presence of a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used in various scientific studies to investigate its potential as a pharmacological tool. It has been shown to exhibit selective antagonistic activity towards the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cognition, and mood regulation.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(13-5-3-2-4-6-13)16(18)12-7-8-14-15(11-12)20-10-9-19-14/h7-8,11,13H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERFCKZZEIIFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)